molecular formula C12H12N2O3 B7530134 N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide

N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B7530134
M. Wt: 232.23 g/mol
InChI Key: IHAZNYSHNSOZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide, also known as HOCPCA, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazole carboxamides, which have been reported to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is primarily mediated through its interaction with the mGluR4 receptor. Activation of this receptor leads to the inhibition of cyclic AMP (cAMP) production, which in turn modulates the release of neurotransmitters such as glutamate and GABA. This modulation of neurotransmitter release has been implicated in the regulation of synaptic plasticity and the modulation of pain perception.
Biochemical and Physiological Effects:
N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter release and pain perception, N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has also been reported to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide for lab experiments is its high selectivity for the mGluR4 receptor. This selectivity allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. However, one of the limitations of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the study of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide. One area of research is the development of more potent analogs of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide that can achieve the desired effects at lower concentrations. Another area of research is the investigation of the potential therapeutic applications of N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide in other fields, such as inflammation and neurodegenerative diseases. Finally, the development of more specific and selective ligands for the mGluR4 receptor may provide new insights into the role of this receptor in various physiological and pathological processes.

Synthesis Methods

N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-hydroxybenzaldehyde with methylamine to form 3-hydroxybenzylamine. This intermediate is then reacted with ethyl oxalyl chloride to form the oxazole ring, followed by the addition of a methyl group using sodium hydride. The final product is obtained by treating the resulting compound with hydroxylamine hydrochloride.

Scientific Research Applications

N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has been investigated for its potential therapeutic applications in various fields, including neuroscience, cancer research, and pain management. In neuroscience, N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has been found to act as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pain management, N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has been reported to have analgesic effects in animal models of neuropathic pain.

properties

IUPAC Name

N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-5-11(17-14-8)12(16)13-7-9-3-2-4-10(15)6-9/h2-6,15H,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAZNYSHNSOZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NCC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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